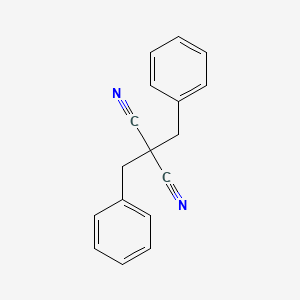

![molecular formula C21H19N3O3S2 B2392436 4-エチル-N-(4-(7-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-3-イル)フェニル)ベンゼンスルホンアミド CAS No. 1170245-40-5](/img/structure/B2392436.png)

4-エチル-N-(4-(7-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-3-イル)フェニル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

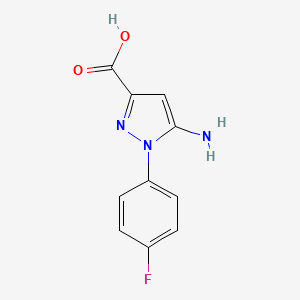

“4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” is a compound with the molecular formula C21H19N3O3S2 and a molecular weight of 425.52. It belongs to the class of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These compounds have been shown to exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidines, including “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide”, involves multicomponent reactions . One common method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .

Molecular Structure Analysis

The molecular structure of “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Thiazolopyrimidines, including “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide”, possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” can be inferred from its molecular structure and the properties of similar compounds. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

科学的研究の応用

- チアゾロ[3,2-a]ピリミジン誘導体、特に2位に置換基を持つ誘導体は、高い抗腫瘍活性を示すことが明らかになっている . 研究者らは、これらの化合物を新しい抗癌剤設計のための足場として利用する可能性を調査している。チアゾロ[3,2-a]ピリミジン環系はプリンと構造的に類似しているため、生体標的に結合する魅力的な候補となっている。

- チアゾロ[3,2-a]ピリミジン部分は、新しい結合部位を導入することで容易に修飾することができる。 この柔軟性は、創薬におけるリガンド-受容体相互作用の最適化に不可欠である .

- 5H-チアゾロ[3,2-a]ピリミジン-3(2H)-オン誘導体の活性メチレン基(C2H2)は、さまざまな求電子試薬で官能化することができる。 研究者らは、この反応性を活用して、潜在的な生物活性を有する多様な誘導体を作り出してきた .

抗腫瘍活性

結合部位の修飾

活性メチレン基の官能化

要約すると、この化合物は、癌研究から抗菌剤や抗炎症剤の開発まで、さまざまな分野で有望である。 そのユニークな構造と反応性は、さらなる探求のための興味深い対象となっている . 研究者らは、その特性と医学分野における潜在的な用途について研究を続けている。🌟

将来の方向性

Thiazolopyrimidines, including “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structure can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction of the ligand with the active center of the biotarget . This suggests that future research could focus on exploring the potential of these compounds in drug development.

作用機序

Target of Action

The compound, 4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs

Mode of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .

Biochemical Pathways

It’s known that thiazolo[3,2-a]pyrimidine derivatives have diverse biological activities . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

It’s known that thiazolo[3,2-a]pyrimidine derivatives have good secondary pharmacology and physicochemical properties .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities .

Action Environment

It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

特性

IUPAC Name |

4-ethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-3-15-4-10-18(11-5-15)29(26,27)23-17-8-6-16(7-9-17)19-13-28-21-22-14(2)12-20(25)24(19)21/h4-13,23H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPGKORBKMFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

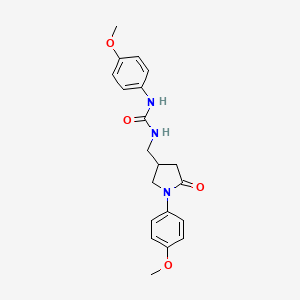

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)

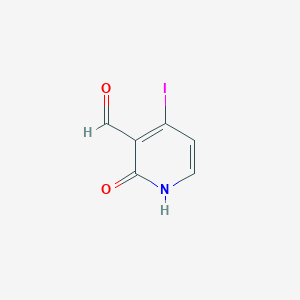

![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)

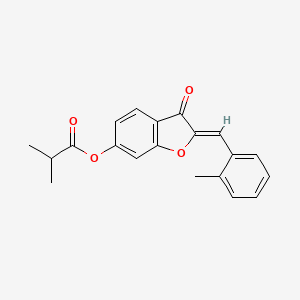

![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)